molecular formula C15H22N2O5S B2613264 N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide CAS No. 1706325-35-0

N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide

Cat. No.: B2613264
CAS No.: 1706325-35-0
M. Wt: 342.41
InChI Key: CZGGNBCUYQCELJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyrrolidine ring substituted with a carboxamide group, a methylsulfonyl group, and a 3,4-dimethoxybenzyl group. Its distinct structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the pyrrolidine derivative reacts with an appropriate carboxylic acid derivative (e.g., an acid chloride or anhydride) in the presence of a base.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group is typically introduced through a sulfonylation reaction, using a sulfonyl chloride reagent in the presence of a base.

    Addition of the 3,4-Dimethoxybenzyl Group: The final step involves the alkylation of the pyrrolidine derivative with 3,4-dimethoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methylsulfonyl or benzyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted pyrrolidine derivatives

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
  • N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carboxylate
  • N-(3,4-dimethoxybenzyl)-3-(methylsulfonyl)pyrrolidine-1-carbamate

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-methylsulfonylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-21-13-5-4-11(8-14(13)22-2)9-16-15(18)17-7-6-12(10-17)23(3,19)20/h4-5,8,12H,6-7,9-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGGNBCUYQCELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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